Broad-Spectrum Oral Antimicrobial Potency: Maslinic Acid Outperforms Oleuropein and Hydroxytyrosol
In a comprehensive in vitro study evaluating the antimicrobial activity of five natural constituents of Olea europaea against ten representative oral bacterial species and one Candida albicans strain, maslinic acid was identified as the most active compound. Its minimum inhibitory concentration (MIC) range was 4.9–312 μg/mL, which was superior to the activity of other major olive-derived phenolics, including oleuropein, hydroxytyrosol, oleocanthal, and oleacein [1]. The study specifically notes that maslinic acid was particularly potent against oral streptococci (e.g., S. mutans, S. sobrinus, S. oralis) and anaerobic pathogens such as Porphyromonas gingivalis, Fusobacterium nucleatum, and Parvimonas micra [2].
| Evidence Dimension | Antimicrobial Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 4.9–312 μg/mL (against oral pathogens) |
| Comparator Or Baseline | Oleuropein, Hydroxytyrosol, Oleocanthal, Oleacein (exact MIC values not provided but reported as having 'milder, yet significant effects' against a narrower range of pathogens). |
| Quantified Difference | Maslinic acid was the 'most active' among all O. europaea-derived constituents tested. |
| Conditions | Broth microdilution assay against 10 oral bacterial species and 1 Candida albicans strain. |
Why This Matters
For researchers developing oral care formulations or studying oral microbiome dysbiosis, this evidence identifies maslinic acid as the most potent natural antimicrobial scaffold from olive sources, providing a clear selection criterion over other phenolic compounds.
- [1] Karygianni, L., Cecere, M., Argyropoulou, A., Hellwig, E., Skaltsounis, A. L., Wittmer, A., ... & Al-Ahmad, A. (2019). Compounds from Olea europaea and Pistacia lentiscus inhibit oral microbial growth. BMC Complementary Medicine and Therapies, 19(1), 51. View Source
- [2] Karygianni, L., et al. (2019). BMC Complementary Medicine and Therapies, 19:51, Results section. View Source
